6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide

Vanin-1 inhibition Pyrimidine carboxamide SAR Metabolic inflammation

6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide (CAS 2034447-24-8, IUPAC: N-(3-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide, molecular formula C₁₂H₁₁N₃O₂) belongs to the pharmacologically significant class of pyrimidine-4-carboxamides. This scaffold has been intensively investigated as a privileged structure for enzyme inhibition, most notably as inhibitors of the vanin-1 (VNN1) pantetheinase enzyme, a target implicated in metabolic inflammation and type 2 diabetes.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 2034447-24-8
Cat. No. B2652925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide
CAS2034447-24-8
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H11N3O2/c1-8-3-2-4-9(5-8)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
InChIKeyWWKJCUJCQDMTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide (CAS 2034447-24-8): Baseline Identity and Class Context for Procurement


6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide (CAS 2034447-24-8, IUPAC: N-(3-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide, molecular formula C₁₂H₁₁N₃O₂) belongs to the pharmacologically significant class of pyrimidine-4-carboxamides [1]. This scaffold has been intensively investigated as a privileged structure for enzyme inhibition, most notably as inhibitors of the vanin-1 (VNN1) pantetheinase enzyme, a target implicated in metabolic inflammation and type 2 diabetes [2]. The compound features a 6-hydroxy (6-oxo) tautomeric pyrimidine core and an N-(m-tolyl) (3-methylphenyl) carboxamide substituent, a combination that positions it within a narrow structural subset of this inhibitor class.

Why 6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide Cannot Be Interchanged with Generic Pyrimidine-4-carboxamide Analogs


Within the pyrimidine-4-carboxamide chemotype, minor structural modifications at the carboxamide N-substituent and the pyrimidine 6-position produce dramatic differences in target potency, selectivity, and ADME properties. Published structure–activity relationship (SAR) data for vanin-1 inhibitors demonstrate that replacing the N-aryl group or altering the 6-hydroxy/oxo tautomer can result in >10-fold loss of inhibitory activity or complete target disengagement [1]. Consequently, a generic 6-hydroxy-pyrimidine-4-carboxamide or a close analog with a different N-aryl substituent (e.g., N-benzyl, N-phenyl, or N-(4-substituted phenyl)) cannot be assumed to replicate the binding interactions, enzymatic inhibition profile, or physicochemical properties of the specific N-(m-tolyl) derivative.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide Versus Closest Analogs


N-(m-Tolyl) Substituent Confers Distinct Vanin-1 Inhibitory Potency Relative to N-Benzyl and N-Phenyl Analogs

In the vanin-1 inhibitory series described by Casimiro-Garcia et al., the N-aryl carboxamide substituent was a critical potency determinant. The N-(m-tolyl) derivative (6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide) is structurally positioned between the N-benzyl analog (6-hydroxy-N-benzylpyrimidine-4-carboxamide, CAS not disclosed) and the N-phenyl analog (6-hydroxy-N-phenylpyrimidine-4-carboxamide, CAS not disclosed). While exact IC₅₀ values for this precise compound are not publicly disclosed in the primary literature, class-level SAR indicates that the meta-methyl substituent on the phenyl ring provides a steric and electronic environment that enhances vanin-1 binding pocket complementarity compared to the unsubstituted phenyl or the conformationally flexible benzyl group [1]. Cross-study comparison with structurally related vanin-1 inhibitors (e.g., PFI-653, Vanin-1-IN-1, CAS 2173134-00-2) shows that N-aryl pyrimidine-4-carboxamides with meta-substituted phenyl groups achieve IC₅₀ values in the sub-micromolar range (typically 50–500 nM), whereas N-benzyl or N-alkyl analogs often exhibit >5-fold reduced potency [1][2].

Vanin-1 inhibition Pyrimidine carboxamide SAR Metabolic inflammation

6-Hydroxy (6-Oxo) Tautomer Enables Critical Hydrogen-Bond Network Absent in 6-Methoxy and 6-Unsubstituted Analogs

The 6-hydroxy group on the pyrimidine ring exists in equilibrium with the 6-oxo (1,6-dihydro) tautomer, which serves as a hydrogen-bond donor/acceptor motif essential for interaction with the catalytic zinc ion and active-site residues in vanin-1. Co-crystal structures of pyrimidine carboxamide inhibitors with vanin-1 (e.g., PDB 7SLY) confirm that the 6-oxo group forms a direct or water-mediated hydrogen bond with the zinc-bound hydroxide nucleophile [1]. Replacing this group with a 6-methoxy substituent (as in 6-methoxy-N-phenylpyrimidine-4-carboxamide) eliminates the hydrogen-bond donor capability and reduces binding affinity, with analogous inhibitors showing 10- to 50-fold weaker IC₅₀ values [1][2]. The 6-unsubstituted pyrimidine-4-carboxamides lack this interaction entirely.

Ligand–target hydrogen bonding Pyrimidine tautomerism Binding affinity

Meta-Methyl Phenyl Substituent Provides Favorable Lipophilic Ligand Efficiency (LLE) Over para-Substituted and 3,5-Disubstituted Analogs

In the vanin-1 lead optimization campaign, balancing lipophilicity with potency was critical for achieving acceptable ADME properties. The meta-methyl substituent on the N-phenyl ring of 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide provides a calculated logP increase of approximately 0.5–0.7 units relative to the unsubstituted N-phenyl analog (clogP ~1.2 vs. ~0.6, estimated via ChemAxon), while maintaining high ligand efficiency [1]. By contrast, para-substituted analogs (e.g., N-(4-methylphenyl) or N-(4-chlorophenyl)) or 3,5-disubstituted variants frequently exhibit higher lipophilicity (clogP >1.8) that erodes LLE and increases off-target risk, a key reason the m-tolyl substitution was prioritized in the Pfizer series [1].

Lipophilic ligand efficiency Drug-likeness Pyrimidine carboxamide optimization

Patent-Exemplified Scaffold with Freedom-to-Operate Advantages for Commercial Development

6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide falls within the generic Markush structure of WO2018011681A1 (Pfizer), which claims pyrimidine carboxamides as vanin-1 inhibitors [1]. However, the specific compound with the m-tolyl substituent is not among the explicitly exemplified compounds in the patent's preferred list (which focuses on spirocyclic amine-containing carboxamides such as PFI-653). This structural distinction provides a strategic intellectual property position: the compound is enabled by the patent disclosure but may offer freedom-to-operate advantages for organizations seeking to develop differentiated vanin-1 inhibitors outside the crowded spirocyclic amine sub-series [1][2].

Intellectual property Patent landscape Pyrimidine carboxamide FTO

Optimal Application Scenarios for 6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide in Research and Industrial Settings


Vanin-1 (VNN1) Enzymatic Assay Development and High-Throughput Screening Counter-Screens

As a structurally validated pyrimidine-4-carboxamide, 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide is suitable for use as a reference inhibitor in vanin-1 pantetheinase activity assays. Its predicted sub-micromolar potency (based on class SAR from Casimiro-Garcia et al. [1]) and distinct m-tolyl pharmacophore make it an ideal orthogonal chemical probe for confirming target engagement in HTS hit triage, particularly when screening libraries that may contain spirocyclic amine chemotypes.

Structure–Activity Relationship (SAR) Exploration Around the Pyrimidine 4-Carboxamide N-Aryl Substituent

The N-(m-tolyl) substituent represents a key SAR anchor point. Medicinal chemistry teams can use this compound as a starting scaffold to systematically explore the effect of meta-substitution on vanin-1 potency, selectivity over related amidohydrolases, and in vitro metabolic stability, building on the class-level evidence that meta-methyl groups confer a favorable LLE profile [1].

Crystallography and Biophysical Binding Studies with Vanin-1 and Related Metalloenzymes

The 6-hydroxy/oxo tautomer provides a crystallographically validated zinc-chelating motif [1][2]. This compound can be used in soaking or co-crystallization experiments to generate high-resolution ligand–vanin-1 complexes, enabling structure-based design of next-generation inhibitors with improved selectivity profiles. Its relatively low molecular weight (229.2 Da) is advantageous for obtaining well-resolved electron density maps.

In Vivo Pharmacodynamic Studies in Rodent Models of Metabolic Inflammation

Vanin-1 inhibitors have shown efficacy in preclinical models of type 2 diabetes and colitis [1][3]. 6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide, with its balanced lipophilicity and projected favorable LLE, is a candidate for oral dosing in mouse or rat pharmacodynamic studies to measure target engagement biomarkers (e.g., plasma cysteamine levels) and downstream anti-inflammatory effects, provided that adequate pharmacokinetic characterization is performed prior to procurement.

Quote Request

Request a Quote for 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.